Benzotriazole Core versus 1,2,3-Triazole Core: Structural Divergence and Aromaticity Impact on CA Binding
The benzotriazole core of 1H-benzo[d][1,2,3]triazole-5-sulfonamide constitutes a fused bicyclic 10π-electron aromatic system, whereas the more commonly studied 1,2,3-triazole-benzenesulfonamide hybrids contain a monocyclic 6π-electron triazole ring separated from the sulfonamide-bearing phenyl group by a linker [1]. This fundamental electronic and geometric divergence predicts differential positioning of the sulfonamide zinc-binding group relative to the catalytic Zn²⁺ ion in carbonic anhydrase active sites. Class-level inference from triazole-benzenesulfonamide series indicates that hCA IX (tumor-associated isoform) shows the highest sensitivity to triazole-containing scaffolds among all CA isoforms tested [2].
| Evidence Dimension | Aromatic π-electron count of heterocyclic core scaffold |
|---|---|
| Target Compound Data | 10 π-electrons (fused benzotriazole system) |
| Comparator Or Baseline | 6 π-electrons (monocyclic 1,2,3-triazole in triazole-benzenesulfonamide hybrids) |
| Quantified Difference | 4 π-electrons difference; fused bicyclic vs. monocyclic connectivity |
| Conditions | Theoretical/structural classification; experimental CA isoform inhibition differences documented in class-level studies |
Why This Matters
The aromaticity difference predicts altered CA isoform selectivity profiles, making this compound a structurally distinct probe for mapping core scaffold effects on CA inhibition.
- [1] Katritzky, A. R., & Rachwal, S. (2010). Synthesis of Heterocycles Mediated by Benzotriazole. Chemical Reviews, 110(3), 1564-1610. View Source
- [2] El-Gazzar, M. G., Nafie, N. H., Nocentini, A., Ghorab, M. M., Heiba, H. I., & Supuran, C. T. (2018). Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1565-1574. View Source
